N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a triazine-containing carboxamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl group via an amide bond.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-20-13-16-11(17-14(18-13)21-2)6-15-12(19)8-3-4-9-10(5-8)23-7-22-9/h3-5H,6-7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARXPKRBADYUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis.
Mode of Action
The compound operates by forming an active ester with the carboxylic acid, a process that releases a molecule of N-methylmorpholinium (NMM). This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile.
Biochemical Pathways
The compound is involved in the amide coupling pathway , one of the most common reactions in organic chemistry. It can also be used to synthesize other carboxylic functional groups such as esters and anhydrides.
Pharmacokinetics
Its use in peptide synthesis suggests that it may have properties conducive to biological applications.
Result of Action
The result of the compound’s action is the formation of amide bonds . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines and for ligation of polysaccharides such as hyaluronic acid.
Action Environment
The compound can be used in water or aprotic solvent. The condensation reaction proceeds in hydrous organic solvents and there is no need to dehydrate solvents. This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Biological Activity
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 2034423-79-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O5 with a molecular weight of 318.29 g/mol. The compound features a triazine moiety linked to a benzo[d][1,3]dioxole structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O5 |
| Molecular Weight | 318.29 g/mol |
| CAS Number | 2034423-79-3 |
This compound exhibits its biological effects primarily through the modulation of various biochemical pathways. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.
Target Pathways
- Cell Cycle Regulation : The compound influences cell cycle progression, particularly causing G2/M phase arrest in certain cancer cell lines.
- Inhibition of Tubulin Polymerization : It has been reported to inhibit tubulin polymerization, which is a critical mechanism for disrupting cancer cell mitosis.
Biological Activity
Research has demonstrated that this compound possesses notable anticancer properties. Below are key findings from various studies:
Anticancer Efficacy
In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect Description |
|---|---|---|
| A549 (Lung Cancer) | 1.68 | Induces apoptosis and cell cycle arrest |
| MDA-MB-468 (Breast Cancer) | 0.29 | Suppresses tumor growth significantly |
| HeLa (Cervical Cancer) | 0.95 | Causes significant cell death |
These results indicate that the compound may serve as a potent lead in anticancer drug development.
Case Studies
- Xenograft Model Study : In a study involving MDA-MB-468 xenograft models in nude mice, administration of the compound at 60 mg/kg every other day for three weeks resulted in a 77% reduction in tumor volume compared to control groups without significant weight loss in the subjects .
- Mechanistic Insights : Further studies revealed that at concentrations as low as 0.5 µM, the compound led to a dramatic increase in the percentage of A549 cells in the G2/M phase of the cell cycle, indicating its potential as a cell cycle inhibitor .
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of synthesis, physicochemical properties, and functional characteristics.
Physicochemical and Spectral Properties
Table 2: Physicochemical Data of Selected Analogs
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
